REACTION_SMILES
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[CH3:17][S:18][S:19][CH3:20].[CH3:22][C:23](=[O:24])[OH:25].[ClH:16].[Cu:26].[N:1]([O-:2])=[O:3].[NH2:5][c:6]1[cH:7][c:8]([C:9](=[O:10])[OH:11])[cH:12][cH:13][c:14]1[CH3:15].[Na+:4].[OH2:21]>>[c:6]1([S:18][CH3:17])[cH:7][c:8]([C:9](=[O:10])[OH:11])[cH:12][cH:13][c:14]1[CH3:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSSC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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[Cu]
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Cu]
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=N[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cc1ccc(C(=O)O)cc1N
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CSc1cc(C(=O)O)ccc1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |